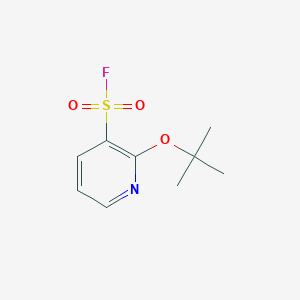

2-(Tert-butoxy)pyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-7(15(10,12)13)5-4-6-11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRWGCKKCDDXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride typically involves the reaction of pyridine-3-sulfonyl chloride with tert-butyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)pyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the sulfonyl fluoride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Sulfonic Acid Derivatives: Resulting from oxidation reactions.

Sulfinyl or Thiol Derivatives: Produced through reduction reactions.

Scientific Research Applications

2-(Tert-butoxy)pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. The compound targets serine residues in the active sites of enzymes, forming a stable sulfonyl-enzyme complex that prevents substrate binding and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Cyclic Alkenylsulfonyl Fluorides ()

The compounds tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p) and 1-benzyloxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (3q) are sulfonate esters (triflates, -OSO₂CF₃) rather than sulfonyl fluorides. Despite this distinction, they share structural similarities with the target compound:

- 3p contains a tert-butoxycarbonyl (Boc) group on a dihydropyridine ring, while 3q has a benzyloxycarbonyl substituent.

- Both are synthesized via palladium-catalyzed methods, yielding 60% (3p, white solid) and 51% (3q, pale brown oil). The tert-butyl group in 3p likely contributes to its crystalline state, whereas 3q’s benzyl group results in an oily product .

Key Differences :

- Reactivity : Triflates (3p, 3q) are excellent leaving groups in cross-coupling reactions, whereas sulfonyl fluorides participate in nucleophilic substitutions or covalent bonding.

- Stability : The tert-butoxy group in 2-(tert-butoxy)pyridine-3-sulfonyl fluoride may confer greater hydrolytic stability compared to triflates, which are moisture-sensitive.

B. Sulfonamide Derivatives ()

The compound 8f (3-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester) contains a pyridine core with a sulfonamide ester group. Unlike sulfonyl fluorides, sulfonamides are less electrophilic and require activation for covalent interactions.

C. Pyridine Derivatives with Bulky Substituents ()

Compounds like tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate and 5-bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine highlight the role of bulky substituents (e.g., tert-butyl, silyloxy) in modulating steric hindrance and solubility.

Insights :

- Synthetic Yields : Palladium-catalyzed synthesis of triflates (3p, 3q) achieves moderate yields (51–60%), suggesting that analogous routes for sulfonyl fluorides may require optimization.

- Physical States : Bulky tert-butyl groups (e.g., 3p, compounds) favor crystalline solids, whereas flexible substituents (e.g., benzyl in 3q) result in oils.

Reactivity and Stability

- Sulfonyl Fluorides vs. Triflates : Sulfonyl fluorides exhibit slower hydrolysis than triflates, making them more suitable for applications requiring aqueous compatibility. The tert-butoxy group in the target compound may further reduce hydrolysis rates compared to 3p/3q.

Biological Activity

Overview

2-(Tert-butoxy)pyridine-3-sulfonyl fluoride (CAS No. 2248347-52-4) is a sulfonyl fluoride compound that has garnered attention in various fields of chemical biology due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅FNO₂S

- Molecular Weight : 241.31 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butoxy group and a sulfonyl fluoride moiety, which is essential for its reactivity and biological interactions.

The biological activity of sulfonyl fluorides, including this compound, is primarily attributed to their ability to act as electrophiles in nucleophilic substitution reactions. The sulfonyl fluoride group can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives that may exhibit significant biological effects.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Sulfonyl fluorides can inhibit enzymes by covalently modifying active site residues. This mechanism is particularly relevant in the context of protease inhibitors and other therapeutic agents.

- Modulation of Cellular Pathways : The compound may influence signaling pathways by modifying proteins involved in cell growth and differentiation.

1. Inhibition Studies

Research indicates that compounds containing sulfonyl fluoride groups can exhibit inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are crucial for regulating gene expression and cell differentiation. For instance, studies have shown that certain sulfonyl fluorides demonstrate selective inhibition against specific HDACs, leading to altered acetylation patterns in target proteins .

2. Antimicrobial Activity

Some studies suggest that sulfonyl fluorides have broad-spectrum antimicrobial properties. For example, a related compound demonstrated effectiveness against bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM . While specific data for this compound is limited, it is hypothesized that similar compounds could exhibit comparable antimicrobial activities.

3. Case Studies

A notable case study involved the use of a sulfonyl fluoride derivative in synthesizing inhibitors targeting bacterial β-lactamases. These inhibitors showed enhanced potency compared to existing treatments, highlighting the potential utility of sulfonyl fluorides in drug development.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a pyridine precursor. Key steps include:

- Sulfonyl chloride intermediate formation : Reacting pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .

- Fluorination : Replacing chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents (e.g., THF or DCM) .

- Purification : Column chromatography (silica gel, 10–20% EtOAc/petroleum ether) or recrystallization to achieve >95% purity.

Critical factors : Moisture sensitivity of intermediates, stoichiometry of fluorinating agents, and reaction time .

Q. How is this compound characterized structurally, and what analytical methods resolve ambiguities in its identification?

- NMR spectroscopy :

- ¹H NMR : Peaks for tert-butoxy protons (~1.3 ppm, singlet) and pyridine protons (7.0–8.5 ppm, multiplet).

- ¹⁹F NMR : Distinct signal near -70 ppm (sulfonyl fluoride group) .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 245.06 (C₉H₁₂FNO₃S⁺) .

- X-ray crystallography : Resolves steric effects of the tert-butoxy group on sulfonyl fluoride orientation .

Q. What are the key physicochemical properties affecting its stability in storage and experimental use?

- Hydrolytic sensitivity : The sulfonyl fluoride group hydrolyzes slowly in aqueous media (pH >7). Store at -20°C in anhydrous DMSO or acetonitrile .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during reactions .

Advanced Research Questions

Q. How does the tert-butoxy group influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Steric hindrance : The bulky tert-butoxy group at the 2-position directs electrophilic attacks to the 5-position of the pyridine ring.

- Electronic effects : Electron-donating tert-butoxy group enhances sulfonyl fluoride electrophilicity, facilitating reactions with amines or thiols in bioconjugation .

Example : Pd-catalyzed cross-coupling with boronic acids requires ligands like PPh₃ to mitigate steric interference .

Q. What contradictions exist in reported biological activity data, and how can experimental design address them?

- Conflicting enzyme inhibition results : Some studies report IC₅₀ values <1 µM for serine hydrolases, while others show no activity.

Q. How can computational modeling predict interactions of this compound with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock to model binding to serine proteases. Focus on hydrogen bonding between sulfonyl fluoride and catalytic serine residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; correlate with experimental IC₅₀ values .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity in derivatization reactions?

- Protection/deprotection strategies : Temporarily mask the sulfonyl fluoride group with tert-butyldimethylsilyl (TBS) ethers during pyridine ring functionalization .

- Directing groups : Introduce transient ligands (e.g., pyridine N-oxide) to steer metal-catalyzed reactions to desired positions .

Q. What are the pitfalls in quantifying hydrolytic degradation products, and how to mitigate them?

- HPLC-MS pitfalls : Co-elution of degradation products (e.g., sulfonic acid) with buffer components.

- Solution : Use ion-pairing chromatography (e.g., 0.1% TFA in mobile phase) or HILIC columns for better resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.